4-Fluoro-2-methoxybenzylamine hydrochloride
Overview
Description
4-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFNO. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.
Scientific Research Applications
4-Fluoro-2-methoxybenzylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
This compound is air sensitive and moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and air .
Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-methoxybenzylamine hydrochloride were not found in the search results .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes involved in the metabolism of aromatic amines. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the detoxification of xenobiotics, thereby altering the cell’s response to external stimuli . Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is known to be air and moisture sensitive, requiring careful storage to maintain its stability . In in vitro studies, the effects of this compound on cellular function may change over time due to its degradation or interaction with other compounds in the culture medium. Long-term exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and enhancement of cognitive function. At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic amines. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxybenzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a nucleophilic substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the aldehyde to the amine in a single step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino-substituted derivatives
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes
Comparison with Similar Compounds
4-Fluoro-2-methoxybenzylamine hydrochloride can be compared with other similar compounds, such as:
4-Fluorobenzylamine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxybenzylamine: Lacks the fluorine atom, which may influence its chemical properties and biological activity
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUYMNEPUILTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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